5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

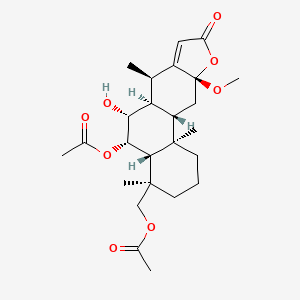

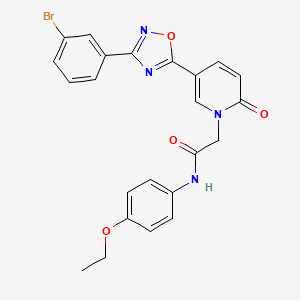

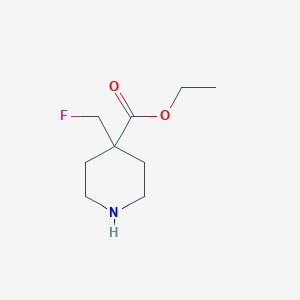

The compound “5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide” is a small molecule . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring substituted with an anilide . The chemical formula is C18H17BrClN3O2 . The average weight is 422.703 and the monoisotopic weight is 421.019267157 .Physical And Chemical Properties Analysis

The compound is a small molecule with a chemical formula of C18H17BrClN3O2 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications

Antiallergic Applications

A study by Georgiev et al. (1987) highlights the synthesis of compounds related to 5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide, demonstrating potent antiallergic activities. These compounds inhibited the action of serotonin, histamine, and bradykinin significantly, indicating their potential as novel antiallergic agents (Georgiev et al., 1987).

Antiprotozoal Applications

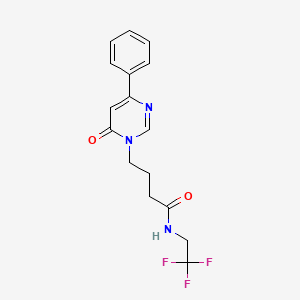

Research conducted by Ismail et al. (2004) on dicationic imidazo[1,2-a]pyridines, structurally similar to this compound, showed significant antiprotozoal activities. These compounds exhibited strong DNA affinities and were effective against Trypanosoma b. rhodesiense and Plasmodium falciparum, suggesting their use as antiprotozoal agents (Ismail et al., 2004).

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives, related to the chemical structure of interest, were synthesized and shown to have anticancer and anti-5-lipoxygenase activities. These findings, presented by Rahmouni et al. (2016), support the potential application of such compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Anti-Bacterial Activities

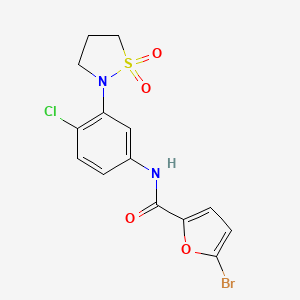

A study by Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, closely related to our compound of interest, demonstrating their in vitro antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This research suggests these compounds could serve as a basis for developing new antibacterial drugs (Siddiqa et al., 2022).

Antifungal Applications

Buchta et al. (2004) evaluated the in vitro activity of furanone derivatives, akin to this compound, against various strains of yeasts and molds, including Aspergillus species. The compounds displayed broad-spectrum antifungal activity, particularly against fluconazole-resistant yeast isolates, highlighting their potential as antifungal agents (Buchta et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been known to interact withMitogen-activated protein kinase 10 .

Mode of Action

The exact mode of action of this compound is currently unknown . The interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Information about its bioavailability is currently unavailable .

properties

IUPAC Name |

5-bromo-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O4S/c15-13-5-4-12(22-13)14(19)17-9-2-3-10(16)11(8-9)18-6-1-7-23(18,20)21/h2-5,8H,1,6-7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFSYVMBASYWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)

![N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766208.png)

![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride](/img/structure/B2766217.png)

![6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2766218.png)